

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine molecular weight

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Compound of Interest

Compound Name: 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

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An In-Depth Technical Guide to **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine**: Synthesis, Characterization, and Application

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established themselves as indispensable building blocks. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity. Within this class of valuable intermediates, ortho-phenylenediamines (OPDs) serve as privileged scaffolds for the synthesis of a multitude of heterocyclic systems.

This technical guide provides a comprehensive overview of **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine** (CAS: 157590-59-5), a trifunctional building block poised for significant applications in medicinal chemistry and advanced material synthesis. We will delve into its core properties, present a robust and logical synthetic pathway, detail its primary application in the construction of quinoxaline derivatives, and outline essential analytical and safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile intermediate.

Core Physicochemical & Structural Properties

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is a crystalline solid at ambient temperature. Its structure combines the reactivity of an ortho-diamine with the electronic and steric influences of both a chloro and a trifluoromethyl substituent. These groups are strategically positioned to influence the reactivity of the amine functionalities and the properties of any subsequent heterocyclic structures.

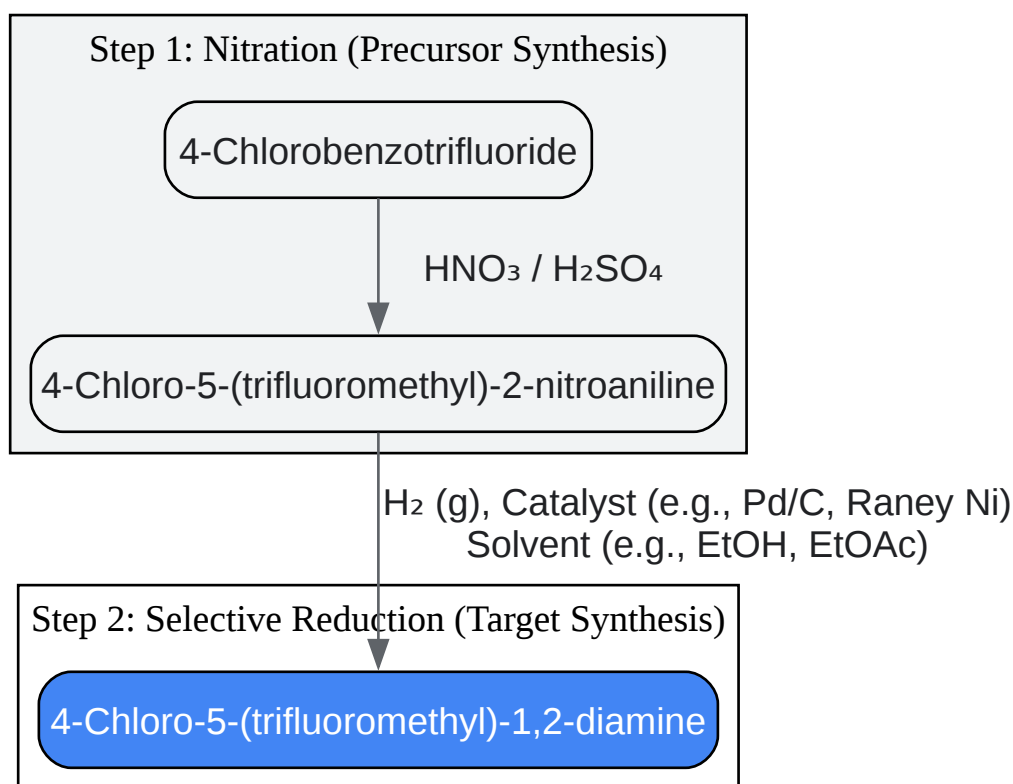
The key physicochemical data for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	157590-59-5	[1][2]
Molecular Formula	C ₇ H ₆ ClF ₃ N ₂	[1][2][3]
Molecular Weight	210.58 g/mol	[1][2][3]
Appearance	White to brown crystalline powder/solid	[2]
Melting Point	61-63 °C	[2]
Boiling Point	305.1 °C at 760 mmHg	[2]
IUPAC Name	4-chloro-5-(trifluoromethyl)benzene-1,2-diamine	
Solubility	Slightly soluble in water	[2]
Storage	Recommended 2-8 °C, under inert atmosphere	

Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a highly reliable and scalable pathway to **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine** proceeds via the selective reduction of its corresponding ortho-nitroaniline precursor, 4-Chloro-5-(trifluoromethyl)-2-nitroaniline. This precursor is readily accessible through the regioselective nitration of 4-chloro-benzotrifluoride, a common industrial starting material.[4]

The critical final step is the reduction of the nitro group, which must be performed under conditions that preserve the chloro substituent and the aromatic ring. Catalytic hydrogenation is the method of choice for its efficiency, clean conversion, and favorable environmental profile.



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Caption: General synthetic workflow for the target diamine.

Experimental Protocol: Reduction of 4-Chloro-5-(trifluoromethyl)-2-nitroaniline

This protocol describes a standard catalytic hydrogenation procedure. The choice of catalyst and solvent may be optimized, but the following represents a robust starting point validated by extensive use in analogous nitro group reductions.^{[5][6][7]}

Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro compounds. It offers high activity, allowing the reaction to proceed at moderate temperatures and pressures. Ethanol (EtOH) is an excellent solvent for

this reaction as it solubilizes the starting material and is compatible with the hydrogenation process.

Materials:

- 4-Chloro-5-(trifluoromethyl)-2-nitroaniline (1.0 equiv)
- 10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol% Pd)
- Ethanol (EtOH), anhydrous
- Hydrogen (H₂) gas supply
- Parr hydrogenation apparatus or similar pressure vessel
- Celite™ for filtration

Procedure:

- Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
- Charging the Vessel: To the vessel, add 4-Chloro-5-(trifluoromethyl)-2-nitroaniline followed by ethanol (sufficient to ensure stirring, approx. 10-15 mL per gram of substrate).
- Catalyst Addition: Under a gentle stream of inert gas, carefully add the wet 10% Pd/C catalyst. Note: Dry Pd/C is pyrophoric and must not be handled in air. The wet catalyst is safer to handle.
- Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar or ~50 psi).
- Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic; cooling may be necessary for large-scale reactions.
- Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, progress can be checked by TLC or LC-MS on a carefully depressurized and

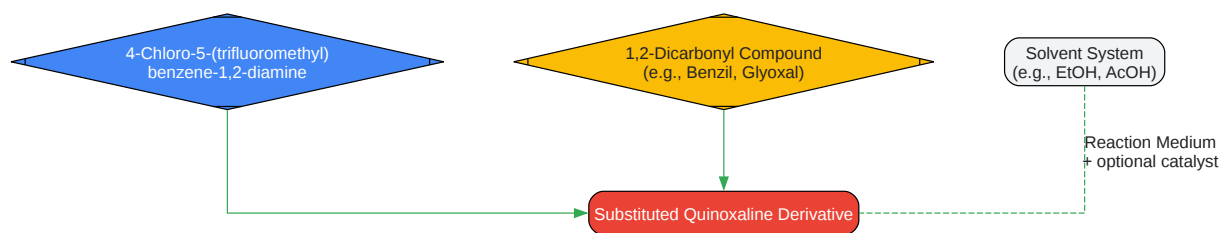
purged sample.

- Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with inert gas.
- Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. Caution: The Celite™ pad with the catalyst should not be allowed to dry in the air as it may ignite. Quench it carefully with water.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine**.
- Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Core Application: Synthesis of Quinoxaline Scaffolds

The primary and most powerful application of ortho-phenylenediamines is their role as A-B type synthons for the construction of N-heterocycles. **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine** is an ideal precursor for synthesizing substituted quinoxalines via the classical condensation reaction with a 1,2-dicarbonyl compound.^[8] Quinoxaline cores are prevalent in a vast number of pharmacologically active agents, exhibiting antimicrobial, anticancer, and antiviral properties.^{[8][9][10]}

The reaction proceeds via a double condensation mechanism, forming a stable, aromatic heterocyclic system. The substituents from the diamine (Cl, CF₃) and the dicarbonyl compound (R₁, R₂) become integral parts of the final quinoxaline, allowing for systematic tuning of the molecule's properties.



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Caption: Condensation workflow for quinoxaline synthesis.

Experimental Protocol: General Synthesis of a Quinoxaline Derivative

This protocol outlines the condensation of the title diamine with benzil (1,2-diphenylethane-1,2-dione) as a representative 1,2-dicarbonyl compound.

Rationale: This acid-catalyzed condensation is a cornerstone of heterocyclic chemistry. Acetic acid serves as both a solvent and a catalyst, protonating a carbonyl oxygen to activate it for nucleophilic attack by the diamine. The subsequent dehydrative cyclization is efficient and typically high-yielding.^[8]

Materials:

- **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine** (1.0 equiv)
- Benzil (1.0 equiv)
- Glacial Acetic Acid

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine** in glacial acetic acid.
- **Reagent Addition:** Add benzil to the solution in one portion.
- **Heating:** Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.
- **Monitoring:** Monitor the reaction for the disappearance of the starting materials using TLC (a typical eluent system would be hexanes/ethyl acetate).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water with stirring.
- **Precipitation:** The product will typically precipitate as a solid. Continue stirring until precipitation is complete.
- **Filtration and Washing:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol or methanol to aid in drying.
- **Drying and Purification:** Dry the solid product under vacuum. If further purification is required, recrystallization from ethanol is often effective.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The spectrum should display two distinct singlets or doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two aromatic protons. A broad singlet, integrating to four protons, will be present for the two -NH₂ groups; this peak may shift or exchange upon addition of D₂O.
 - ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.

- ^{19}F NMR: A sharp singlet corresponding to the $-\text{CF}_3$ group is expected, typically in the range of -60 to -65 ppm relative to a CFCl_3 standard.[\[11\]](#)
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine groups (a doublet around $3350\text{--}3500\text{ cm}^{-1}$), aromatic C-H stretching ($\sim 3000\text{--}3100\text{ cm}^{-1}$), and strong C-F stretching bands (typically $1100\text{--}1300\text{ cm}^{-1}$).

Safety, Handling, and Storage

As a research chemical, **4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine** must be handled with appropriate precautions.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
- Handling: Avoid inhalation of dust and contact with skin and eyes.[\[12\]](#) Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at $2\text{--}8\text{ }^\circ\text{C}$ is recommended.

Conclusion

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is a high-value, trifunctionalized building block with significant potential in medicinal chemistry and material science. Its well-defined physicochemical properties and straightforward application in the synthesis of quinoxalines and other N-heterocycles make it an attractive starting material for generating compound libraries for drug screening. The synthetic and analytical protocols detailed in this guide provide a solid

foundation for researchers to confidently incorporate this versatile intermediate into their discovery programs.

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